molecular formula C19H16ClN B14325859 2-Chloro-4,6-dimethyl-3,5-diphenylpyridine CAS No. 101868-36-4

2-Chloro-4,6-dimethyl-3,5-diphenylpyridine

Cat. No.: B14325859
CAS No.: 101868-36-4
M. Wt: 293.8 g/mol
InChI Key: ZQCRKSBTXJIIHV-UHFFFAOYSA-N
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Description

2-Chloro-4,6-dimethyl-3,5-diphenylpyridine is an organic compound with the molecular formula C19H16ClN It is a derivative of pyridine, characterized by the presence of two methyl groups and two phenyl groups attached to the pyridine ring, along with a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4,6-dimethyl-3,5-diphenylpyridine typically involves the reaction of 2-chloro-4,6-dimethylpyridine with phenyl-containing reagents under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents . This reaction is known for its mild conditions and high efficiency in forming carbon-carbon bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki-Miyaura coupling reaction. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4,6-dimethyl-3,5-diphenylpyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents would be required.

    Coupling Reactions: As mentioned, the Suzuki-Miyaura coupling is a key reaction for this compound.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Boron Reagents: Essential for Suzuki-Miyaura coupling.

    Nucleophiles: For substitution reactions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives depending on the nucleophile introduced.

Scientific Research Applications

2-Chloro-4,6-dimethyl-3,5-diphenylpyridine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the study of reaction mechanisms.

    Medicine: Investigated

Properties

CAS No.

101868-36-4

Molecular Formula

C19H16ClN

Molecular Weight

293.8 g/mol

IUPAC Name

2-chloro-4,6-dimethyl-3,5-diphenylpyridine

InChI

InChI=1S/C19H16ClN/c1-13-17(15-9-5-3-6-10-15)14(2)21-19(20)18(13)16-11-7-4-8-12-16/h3-12H,1-2H3

InChI Key

ZQCRKSBTXJIIHV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=C1C2=CC=CC=C2)Cl)C)C3=CC=CC=C3

Origin of Product

United States

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